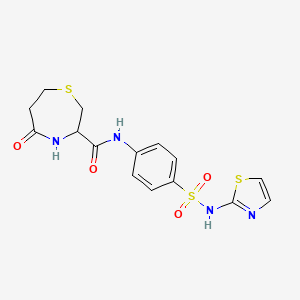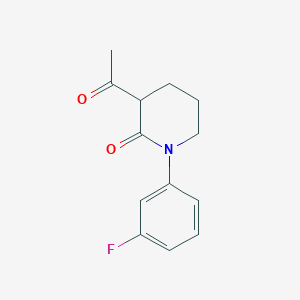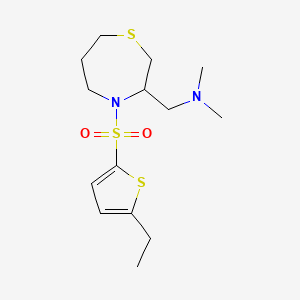![molecular formula C16H24ClNO3S B2743105 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-53-4](/img/structure/B2743105.png)
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule drug that has been synthesized and studied for its ability to target specific proteins and enzymes in the body.
Aplicaciones Científicas De Investigación
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes and proteins, such as the proteasome and the histone deacetylase (HDAC) enzymes, which play a role in the development and progression of these diseases.
Mecanismo De Acción
The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves its ability to bind to and inhibit the activity of specific enzymes and proteins in the body. For example, it has been shown to bind to the active site of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting this activity, this compound can prevent the degradation of specific proteins that are involved in disease processes. Similarly, this compound has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes and proteins that it targets. For example, inhibition of the proteasome can lead to the accumulation of specific proteins in the cell, which can have both positive and negative effects. Similarly, inhibition of HDAC enzymes can lead to changes in gene expression, which can affect various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has several advantages for lab experiments, including its ability to target specific enzymes and proteins, its relatively small size, and its solubility in water and organic solvents. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, including its potential use as a therapeutic agent in various diseases, the development of more selective and potent analogs, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylphenylsulfonyl chloride with cyclohexylamine, followed by the addition of a Grignard reagent. The resulting compound is then purified using column chromatography. The final product is a white crystalline powder that has been characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-18(13-8-6-5-7-9-13)22(19,20)16-11-14(17)12(2)10-15(16)21-3/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDJXLPVBENSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)


![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)





![7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2743038.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)
![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)